

Application Notes and Protocols for Amphetamine Challenge with [18F]fallypride PET

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Compound of Interest

Compound Name: *Fallypride*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting an amphetamine challenge study using [18F]**fallypride** Positron Emission Tomography (PET). This methodology is a powerful tool for in vivo quantification of dopamine release in the brain, with significant applications in neuroscience research and the development of novel therapeutics for neuropsychiatric and neurological disorders.

Introduction

The amphetamine challenge coupled with [18F]**fallypride** PET imaging allows for the measurement of endogenous dopamine release in both striatal and extrastriatal brain regions. [1][2] [18F]**fallypride** is a high-affinity antagonist for dopamine D2/D3 receptors. Amphetamine administration induces a transient increase in synaptic dopamine, which then competes with [18F]**fallypride** for binding to D2/D3 receptors. This competition results in a measurable reduction in the [18F]**fallypride** PET signal, which is proportional to the amount of dopamine released.[3][4] This technique is invaluable for studying the integrity of the presynaptic dopamine system in various conditions, including schizophrenia, Parkinson's disease, and substance use disorders.[5]

Signaling Pathway of Amphetamine-Induced Dopamine Release

Amphetamine increases extracellular dopamine levels primarily by targeting the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). The following diagram illustrates the key steps in this process.

Caption: Amphetamine's mechanism of action on dopamine release.

Experimental Workflow

The general workflow for an amphetamine challenge ¹⁸Ffallypride PET study involves a baseline scan followed by an amphetamine administration and a second PET scan.

Caption: Workflow of an amphetamine challenge PET study.

Quantitative Data Summary

The following tables summarize key quantitative data from representative ¹⁸Ffallypride PET amphetamine challenge studies.

Table 1: Amphetamine Dosage and ¹⁸Ffallypride Administration

Subject Population	Amphetamine Dose	Route of Administration	¹⁸ Ffallypride Injected Dose (MBq)	Reference
Healthy Volunteers	0.3 mg/kg	Intravenous (i.v.)	-	[1][2]
Healthy Volunteers	0.5 mg/kg	Oral (p.o.)	-	[6]
Baboons	0.3, 0.5, 1.0 mg/kg	Intravenous (i.v.)	-	[3][7]
Healthy Volunteers	-	-	179 ± 17	[8]

Table 2: Amphetamine-Induced Reduction in [¹⁸F]fallypride Binding Potential (BPND)

Brain Region	Amphetamine Dose (mg/kg)	% Decrease in BPND (mean ± SD)	Subject Population	Reference
Striatum	0.3	-	Healthy Volunteers	[1]
Striatum	0.3	-14%	Baboons	[3][7]
Striatum	0.5	-18%	Baboons	[3][7]
Striatum	1.0	-49%	Baboons	[3][7]
Thalamus	0.3	-14%	Baboons	[3][7]
Thalamus	0.5	-23%	Baboons	[3][7]
Thalamus	1.0	-25%	Baboons	[3][7]
Hippocampus	0.3	-12%	Baboons	[3][7]
Hippocampus	0.5	-24%	Baboons	[3][7]
Hippocampus	1.0	-36%	Baboons	[3][7]
Ventral Striatum	-	15.5 ± 8.7% (males)	Healthy Volunteers	[9]
Right Pallidum	-	11.6 ± 6.1% (males)	Healthy Volunteers	[9]

Detailed Experimental Protocols

This section provides a synthesized protocol based on common practices in the cited literature.

Subject Selection and Preparation

- Inclusion/Exclusion Criteria: Recruit healthy volunteers or a specific patient population. Exclude individuals with a history of major medical or psychiatric illness, substance abuse, or contraindications to amphetamine or PET scanning.[5][10]

- **Informed Consent:** Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
- **Screening:** Perform a complete physical and neurological examination, electrocardiogram (ECG), and routine laboratory blood and urine tests to ensure subject eligibility.^[10]
- **Pre-scan Instructions:** Instruct subjects to abstain from caffeine, alcohol, and nicotine for at least 24 hours before each PET scan. A fasting period of at least 4-6 hours is also recommended.

[18F]fallypride PET Imaging Protocol

This protocol typically involves two PET scans: a baseline scan and a post-amphetamine scan, which can be performed on the same day or on separate days.^{[1][6]}

5.2.1. Baseline PET Scan

- **Positioning:** Position the subject comfortably in the PET scanner with their head immobilized using a head holder to minimize motion artifacts.
- **Transmission Scan:** Perform a transmission scan for attenuation correction prior to the emission scan.
- **Radiotracer Administration:** Administer [18F]**fallypride** as a slow intravenous bolus injection.^[8] The typical injected dose is around 185 MBq (5 mCi), adjusted for subject weight.
- **Emission Scan:** Start dynamic emission data acquisition simultaneously with the radiotracer injection. The total scan duration can be up to 240 minutes.^[1] A typical framing protocol might be:
 - 3 x 20 seconds
 - 3 x 1 minute
 - 3 x 2 minutes
 - 2 x 5 minutes

- Subsequent frames of 10 minutes[1]

5.2.2. Amphetamine Administration

- Dosage: Administer d-amphetamine at a dose of 0.3-0.5 mg/kg.[1][6]
- Route: Administration can be either intravenous (i.v.) or oral (p.o.).[1][5]
 - Intravenous: Administer over approximately 45 seconds.[1]
 - Oral: Administer in capsule form.
- Timing: The timing of amphetamine administration relative to the second PET scan is critical. For i.v. administration, the scan typically commences 30 minutes after the injection.[1] For oral administration, a waiting period of up to 3 hours is common to allow for peak plasma concentrations.[6]

5.2.3. Post-Amphetamine PET Scan

- Follow the same procedure as the baseline PET scan for positioning, transmission, radiotracer administration, and emission data acquisition.

Data Analysis

- Image Reconstruction: Reconstruct the dynamic PET data using standard algorithms (e.g., ordered subset expectation maximization).
- Image Co-registration: Co-register the PET images with the subject's structural MRI scan to allow for accurate anatomical delineation of regions of interest (ROIs).
- Kinetic Modeling: Use kinetic modeling to estimate the [18F]**fallypride** binding potential (BPND), which is an index of D2/D3 receptor availability. The Simplified Reference Tissue Model (SRTM or SRTM2) is commonly used, with the cerebellum serving as the reference region due to its low density of D2/D3 receptors.[1][11]
- Quantification of Dopamine Release: Calculate the percentage change in BPND between the baseline and post-amphetamine scans for each ROI. This percentage change is taken as a measure of amphetamine-induced dopamine release.[6]

Formula: $\% \Delta \text{BPND} = [(\text{BPND}_{\text{baseline}} - \text{BPND}_{\text{amphetamine}}) / \text{BPND}_{\text{baseline}}] * 100$

Conclusion

The amphetamine challenge with [^{18}F]fallypride PET is a robust and reliable method for quantifying dopamine release in the living human brain.^[2] The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and implement studies investigating the role of the dopamine system in health and disease. Careful attention to experimental design, particularly the timing of amphetamine administration and the choice of kinetic model, is crucial for obtaining accurate and reproducible results.^{[8][12]}

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